molecular formula C16H13F2NO2 B6169166 3,3-difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one CAS No. 171251-50-6

3,3-difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

Cat. No.: B6169166
CAS No.: 171251-50-6
M. Wt: 289.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is a synthetic compound belonging to the class of azetidinonesThe presence of fluorine atoms in the compound enhances its metabolic stability, bioavailability, and binding affinity, making it a valuable molecule for various applications .

Preparation Methods

The synthesis of 3,3-difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization to form the azetidinone ring. Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is also employed to introduce the fluorine atoms . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. For instance, similar β-lactam compounds have been shown to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and induction of apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one can be compared with other similar compounds, such as:

Properties

CAS No.

171251-50-6

Molecular Formula

C16H13F2NO2

Molecular Weight

289.3

Purity

95

Origin of Product

United States

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